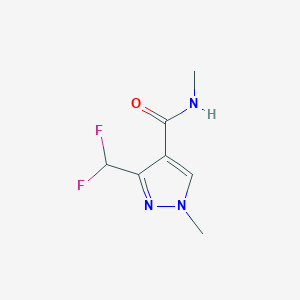

3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of difluoroacetic acid with pyrazole derivatives under specific conditions. For instance, difluoroacetic acid can be introduced at a post-synthesis phase, making the preparation method cost-effective and efficient . The reaction conditions often involve the use of catalysts such as nanoscale titanium dioxide to enhance the reaction yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound leverages continuous flow processes to ensure high yield and purity. The use of difluorocarbene reagents in these processes has streamlined the production, making it more environmentally friendly and economically viable .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

Antifungal Properties

One of the most notable applications of 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide is its antifungal activity. Research has demonstrated that derivatives of this compound exhibit significant inhibition against various phytopathogenic fungi. For instance:

- A series of synthesized amides derived from this pyrazole compound were tested against seven different fungi species.

- Notably, one derivative (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) displayed superior antifungal activity compared to the commercial fungicide boscalid .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied using quantitative structure-activity relationship (QSAR) modeling techniques such as CoMFA (Comparative Molecular Field Analysis). This approach helps in understanding how modifications to the pyrazole structure can enhance its efficacy against fungal pathogens .

Applications in Agriculture

The compound serves as a critical intermediate in the synthesis of various fungicides. Its derivatives have been developed into commercial products that are effective in controlling fungal diseases in crops. The advantages include:

- High Efficiency : Compounds derived from this compound have shown high efficacy at low concentrations.

- Low Toxicity : These compounds tend to exhibit lower toxicity profiles compared to traditional fungicides, making them more environmentally friendly options for agricultural use .

Case Study 1: Development of Novel Fungicides

In a study focused on developing new fungicides, researchers synthesized a range of this compound derivatives. The results indicated that many of these compounds exhibited moderate to excellent antifungal activities against target fungi species. This research underscores the potential for these compounds to replace or supplement existing fungicides in agricultural practices .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between synthesized pyrazole derivatives and their biological targets. The docking results revealed that certain compounds could form crucial hydrogen bonds with target proteins involved in fungal metabolism, further validating their potential as effective antifungal agents .

Mécanisme D'action

The mechanism of action of 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal cells, leading to their death . This mechanism makes it a potent fungicide with broad-spectrum activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure but differs in its functional groups.

Difluoromethyl-substituted heterocycles: These compounds also feature the difluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.

Uniqueness

What sets 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit succinate dehydrogenase with high specificity makes it particularly valuable in the development of fungicides .

Activité Biologique

3-(Difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide, a member of the pyrazole derivative family, has garnered attention due to its diverse biological activities, particularly in agricultural and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various fungicides and has shown potential in inhibiting specific biological pathways.

Chemical Structure and Synthesis

The compound features a pyrazole ring with difluoromethyl and dimethyl substituents, contributing to its unique properties. The synthesis typically involves the reaction of difluoroacetyl halide with methyl hydrazine, followed by cyclization to yield the desired product. This method has been optimized for high yield and purity, making it suitable for commercial applications .

Antifungal Properties

This compound is primarily recognized for its antifungal activity. It acts through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain. This mechanism is common among several fungicides derived from pyrazole derivatives, including fluxapyroxad and bixafen .

Table 1: Comparison of Antifungal Activity of Pyrazole Derivatives

| Compound Name | Year Registered | Target Fungi | Mechanism of Action |

|---|---|---|---|

| Fluxapyroxad | 2011 | Zymoseptoria tritici | SDH inhibition |

| Bixafen | 2011 | Various fungal species | SDH inhibition |

| Isopyrazam | 2010 | Alternaria species | SDH inhibition |

| This compound | N/A | Broad spectrum fungi | SDH inhibition |

Trypanocidal Activity

Research indicates that derivatives of this compound have shown promise against Trypanosoma cruzi, the causative agent of Chagas disease. A study evaluated the cytotoxicity of various pyrazole derivatives on Vero cells, revealing low toxicity levels with CC50 values exceeding 500 µM for many compounds. However, some derivatives exhibited significant trypanocidal activity with IC50 values comparable to established treatments .

Table 2: Trypanocidal Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Activity Level |

|---|---|---|

| This compound | 34.54 ± 8.32 | Moderate |

| Benznidazole | 18.71 ± 4.58 | High |

Anti-inflammatory Potential

Recent studies have explored the anti-inflammatory properties of pyrazole derivatives, noting their potential as selective COX-2 inhibitors. Compounds derived from this scaffold have demonstrated significant anti-inflammatory activity, which could be leveraged for therapeutic applications .

Case Studies

Several case studies highlight the efficacy of pyrazole-based compounds in agricultural settings:

- Fungicide Efficacy : In field trials, formulations containing this compound showed effective control over Alternaria species, significantly reducing disease incidence in crops like tomatoes and potatoes.

- Chagas Disease Treatment : In vitro studies demonstrated that certain derivatives could inhibit T. cruzi proliferation effectively while maintaining low toxicity to mammalian cells.

Propriétés

IUPAC Name |

3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O/c1-10-7(13)4-3-12(2)11-5(4)6(8)9/h3,6H,1-2H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKDFRWWBJNBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1C(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.